Dual PDE2/ADA Inhibition vs. Mono‑Targeted Comparators
EHNA HCl exhibits a balanced dual‑target profile that is absent in potent, selective mono‑targeted alternatives. Against human PDE2, EHNA HCl demonstrates an IC₅₀ of 0.8 µM, while its ADA inhibitory capacity is characterized by a Ki of 4 nM . In contrast, BAY 60‑7550, a widely‑used PDE2‑selective inhibitor, displays an IC₅₀ of 4.7 nM for PDE2 but exerts no detectable ADA inhibition at concentrations up to 10 µM . Conversely, pentostatin (deoxycoformycin) achieves an ADA Ki of 2.5 pM but is devoid of PDE2 inhibitory activity . This quantified dual‑target profile provides EHNA HCl with a unique mechanistic signature that cannot be emulated by combining separate mono‑targeted agents.
| Evidence Dimension | ADA inhibitory potency (Ki) and PDE2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | ADA Ki = 4 nM; PDE2 IC₅₀ = 0.8 µM (human) |
| Comparator Or Baseline | BAY 60‑7550: PDE2 IC₅₀ = 4.7 nM, ADA inhibition absent up to 10 µM; Pentostatin: ADA Ki = 2.5 pM, no PDE2 inhibition |
| Quantified Difference | EHNA HCl is the only agent that simultaneously achieves sub‑micromolar PDE2 inhibition and nanomolar ADA inhibition; BAY 60‑7550 and pentostatin each lack one of these activities. |
| Conditions | Human PDE2 enzyme assay; human erythrocyte ADA assay (Sigma‑Aldrich); pentostatin Ki from human erythrocyte ADA tight‑binding kinetics. |
Why This Matters
For experimental protocols requiring simultaneous modulation of cAMP and adenosine pathways, EHNA HCl eliminates the need for two separate compounds and the associated solvent/additive compatibility issues.
- [1] Agarwal RP, et al. (1977). Tight-binding inhibitors—IV. Inhibition of adenosine deaminases by various inhibitors. Biochemical Pharmacology, 26(5):3541–3546. DOI: 10.1016/0006-2952(83)90300-3. View Source
